molecular formula C18H15Br2N3O4 B6021405 N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-bromo-2-methoxyphenoxy)acetamide

N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-bromo-2-methoxyphenoxy)acetamide

Cat. No.: B6021405
M. Wt: 497.1 g/mol
InChI Key: VGTIRFABDSGGPO-UHFFFAOYSA-N
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Description

N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-bromo-2-methoxyphenoxy)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-bromo-2-methoxyphenoxy)acetamide typically involves multiple steps. One common method includes the reaction of 5-bromo-2-hydroxy-1-methylindole with 4-bromo-2-methoxyphenoxyacetic acid in the presence of a coupling agent such as thionyl chloride and a base like triethylamine . The reaction is usually carried out in a solvent like 1,4-dioxane under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of reusable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-bromo-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-bromo-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby interfering with cellular signaling pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-bromo-2-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual bromine substitution and the presence of both indole and phenoxyacetamide moieties make it a versatile compound for various applications .

Properties

IUPAC Name

N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(4-bromo-2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Br2N3O4/c1-23-13-5-3-10(19)7-12(13)17(18(23)25)22-21-16(24)9-27-14-6-4-11(20)8-15(14)26-2/h3-8,25H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTIRFABDSGGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)COC3=C(C=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Br2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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